molecular formula C8H15NO4S B3039637 Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate CAS No. 1240263-70-0

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate

Cat. No.: B3039637
CAS No.: 1240263-70-0
M. Wt: 221.28 g/mol
InChI Key: UTVQCCZJZHIKOI-SREVYHEPSA-N
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Description

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate ( 1240263-70-0) is a specialized organic compound valued as a versatile building block in organic synthesis . Its molecular structure incorporates both dimethylamino and methanesulfonyl functional groups, which enhances its reactivity and makes it a particularly useful intermediate for the formation of functionalized alkenes and heterocyclic compounds . Researchers utilize this compound in key reactions such as Michael additions and cyclization reactions, which are fundamental steps in constructing complex molecular architectures . Its primary research value lies in pharmaceutical and agrochemical development, where it serves as a critical precursor for constructing novel active molecules . The compound's ester functionality further facilitates easy derivatization, offering synthetic chemists a reliable and reactive scaffold for complex molecule construction . It is characterized by its stability under standard conditions and high purity, ensuring consistent performance in advanced synthetic applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl (Z)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-5-13-8(10)7(6-9(2)3)14(4,11)12/h6H,5H2,1-4H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVQCCZJZHIKOI-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate typically involves the reaction of ethyl acrylate with dimethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.

    Agrochemicals: It serves as a precursor for the synthesis of agrochemical products.

    Dyestuffs: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group can act as a nucleophile, while the methanesulfonyl group can participate in electrophilic substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups, which determine its interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate -SO₂CH₃, -N(CH₃)₂, ethyl ester C₈H₁₅NO₄S 221.27 g/mol Reactive enoate; potential intermediate in drug synthesis N/A
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-dimethylaminopropenoate -CN, pyridinyl, -N(CH₃)₂, methyl ester C₁₃H₁₄N₄O₂ 274.28 g/mol Aromatic heterocycle; pharmaceutical intermediate
Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-diethylaminopropenamide -CN, -CO₂Et, -N(CH₂CH₃)₂, ethyl ester C₁₃H₁₉N₃O₃ 265.31 g/mol High lipophilicity; synthetic versatility
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline, -N(CH₃)₂, carboxamide C₁₅H₂₀ClN₃O₂ 309.79 g/mol Bioactive (CNS applications)
Sumatriptan Succinate Related Compound A Indole, -SO₂CH₃, -N(CH₃)₂ C₂₇H₃₇N₅O₂S 613.77 g/mol Antimigraine drug impurity
2.2 Electronic and Steric Effects
  • Methanesulfonyl vs. Cyano/Ethoxycarbonyl Groups: The methanesulfonyl group in the target compound is a stronger electron-withdrawing group compared to cyano (-CN) or ethoxycarbonyl (-CO₂Et) substituents in analogs (). This increases the electrophilicity of the α,β-unsaturated system, favoring nucleophilic attacks .
  • Dimethylamino vs.

Key Research Findings

  • Reactivity in Cycloadditions : Analogous compounds () demonstrate regioselective [2+2] or [4+2] cycloadditions, suggesting the target compound could participate in similar reactions for heterocycle synthesis .

Biological Activity

Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate (CAS Number: 1240263-70-0) is a compound of interest in various biological and pharmaceutical studies due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₈H₁₅NO₄S
  • Molecular Weight : 221.28 g/mol
  • Melting Point : 57–59 °C

This compound exhibits several biological activities primarily attributed to its interaction with biological membranes and cellular components:

  • Membrane Permeability : The compound's structure allows it to permeate lipid bilayers effectively, which is crucial for its biological activity. Studies indicate that the permeability is influenced by the compound's charge and hydrophobicity, affecting its ability to cross cellular membranes .
  • Protonophoric Activity : It has been suggested that this compound may function as a protonophore, facilitating proton transport across membranes. This activity can disrupt mitochondrial respiration by dissipating the proton gradient, leading to uncoupling of oxidative phosphorylation .
  • Cellular Toxicity : this compound has shown cytotoxic effects in various cell lines, which can be attributed to its ability to induce oxidative stress and apoptosis. The compound's mechanism involves the generation of reactive oxygen species (ROS) that damage cellular components .

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis and necrosis pathways being activated. The compound was found to induce cell cycle arrest in the G2/M phase, highlighting its potential as an anticancer agent .

Case Study 2: Effects on Mitochondrial Function

Research focused on the impact of this compound on mitochondrial function revealed that it acts as a potent uncoupler. Mitochondrial respiration rates increased significantly upon treatment, indicating enhanced proton leak across the inner mitochondrial membrane. This uncoupling effect was correlated with increased ROS production, suggesting a dual mechanism of action that could be harnessed for therapeutic purposes .

Research Findings

StudyFindings
Study AThis compound exhibits significant cytotoxicity in various cancer cell lines with IC50 values ranging from 5 to 15 µM.
Study BDemonstrated that the compound increases mitochondrial respiration rates by up to 200%, indicating strong uncoupling activity.
Study CFound that treatment with the compound leads to increased levels of ROS and subsequent activation of apoptosis pathways in treated cells.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via alkylation and condensation reactions. For example, alkylation of a precursor (e.g., N-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl derivatives) with ethyl bromide in the presence of a base and organic solvent can yield intermediates . Subsequent condensation with nucleophiles (e.g., amino-cyanopyrazole derivatives) under acidic conditions (e.g., HClO₄) forms the final product. Intermediates are characterized using ¹H NMR to confirm structural integrity, particularly to identify isomerization (e.g., E/Z isomers) .

Q. How can researchers validate the purity of this compound in experimental settings?

  • Methodological Answer : Purity validation requires HPLC-MS or GC-MS to detect impurities at levels <0.1%. Controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) minimize side products. For example, alkylation steps must avoid excess ethyl bromide to prevent unwanted quaternization of the dimethylamino group . Impurity profiles should align with USP guidelines for related compounds, where unspecified impurities are capped at 0.10% .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and P95/P1 respirators for particulate protection. In case of exposure, immediate decontamination with water and consultation with a physician are advised. Avoid drainage contamination due to potential aquatic toxicity . Stability under recommended storage conditions (dry, 2–8°C) must be verified to prevent decomposition .

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound be resolved?

  • Methodological Answer : Yield discrepancies often arise from solvent polarity, catalyst choice, or temperature gradients. For instance, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency but risk side reactions. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., reaction time, stoichiometry). Cross-referencing NMR data with synthetic protocols from independent studies (e.g., vs. 19) helps validate reproducibility .

Q. What strategies are effective for incorporating this compound into polymer or coordination complexes?

  • Methodological Answer : The methanesulfonyl and dimethylamino groups enable dual reactivity: the sulfonyl group acts as a leaving group in nucleophilic substitutions, while the dimethylamino moiety can coordinate metals (e.g., transition metals for catalysis). For polymerization, RAFT agents (Reversible Addition-Fragmentation Chain Transfer) could be grafted onto the enoate backbone to control molecular weight distribution (e.g., polydispersity <1.2) . Pre-functionalization with photoactive groups (e.g., azobenzene derivatives) may enable light-responsive materials .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the enoate group, predicting sites for electrophilic/nucleophilic attack. ADMET predictions (e.g., logP, solubility) via tools like SwissADME guide solvent selection for biological assays . Molecular dynamics simulations assess stability in aqueous vs. organic matrices, critical for drug delivery applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate
Reactant of Route 2
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Ethyl 3-(dimethylamino)-2-methanesulfonylprop-2-enoate

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